Cas no 890099-63-5 (3-Acetoxy-2'-iodobenzophenone)
3-Acetoxy-2'-iodobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- [3-(2-iodobenzoyl)phenyl] acetate
- 3-ACETOXY-2'-IODOBENZOPHENONE
- 3-(2-Iodobenzoyl)phenyl acetate
- MFCD07698884
- AKOS016018172
- DTXSID60641635
- 890099-63-5
- 3-Acetoxy-2'-iodobenzophenone
-
- MDL: MFCD07698884
- Inchi: 1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3
- InChI Key: MYZFCLFOAVAZML-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1C(C1C=CC=C(C=1)OC(C)=O)=O
Computed Properties
- Exact Mass: 365.97500
- Monoisotopic Mass: 365.97529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.611
- Boiling Point: 461.2°C at 760 mmHg
- Flash Point: 232.7°C
- Refractive Index: 1.624
- PSA: 43.37000
- LogP: 3.44750
3-Acetoxy-2'-iodobenzophenone Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
3-Acetoxy-2'-iodobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A087960-250mg |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | 250mg |
$ 290.00 | 2022-06-08 | ||
| TRC | A087960-500mg |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | 500mg |
$ 480.00 | 2022-06-08 | ||
| Fluorochem | 201782-1g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 201782-2g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 201782-5g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 5g |
£1120.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781197-1g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | 98% | 1g |
¥23716.00 | 2024-04-26 | |
| A2B Chem LLC | AB91760-1g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 1g |
$423.00 | 2024-04-19 | |
| A2B Chem LLC | AB91760-2g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 2g |
$737.00 | 2024-04-19 | |
| A2B Chem LLC | AB91760-5g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 5g |
$1288.00 | 2024-04-19 |
3-Acetoxy-2'-iodobenzophenone Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
Additional information on 3-Acetoxy-2'-iodobenzophenone
Comprehensive Analysis of 3-Acetoxy-2'-iodobenzophenone (CAS No. 890099-63-5): Properties, Applications, and Industry Insights
3-Acetoxy-2'-iodobenzophenone (CAS No. 890099-63-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This iodinated benzophenone derivative serves as a versatile intermediate in synthetic chemistry, particularly in the development of photoactive compounds and pharmaceutical precursors. Its molecular structure combines an acetoxy group at the 3-position and an iodo substituent at the 2'-position of the benzophenone scaffold, creating distinct reactivity patterns that researchers exploit for targeted molecular transformations.
The compound's CAS registry number 890099-63-5 serves as a unique identifier in chemical databases, ensuring precise tracking across global research literature. Recent studies highlight its growing importance in medicinal chemistry, where researchers utilize its iodo functionality for palladium-catalyzed cross-coupling reactions—a technique frequently searched by chemists exploring C-C bond formation strategies. The acetoxy group meanwhile provides a protected alcohol functionality that can be selectively deprotected under mild conditions, making this compound valuable for multi-step synthetic routes.
From a spectroscopic characterization perspective, 3-Acetoxy-2'-iodobenzophenone exhibits distinctive peaks in NMR spectra (particularly 1H and 13C) that help researchers confirm its structure and purity—a common concern among synthetic chemists. The iodine atom creates characteristic splitting patterns, while the aromatic protons display predictable coupling constants. These spectral features are frequently discussed in online chemistry forums, reflecting users' interest in structural elucidation techniques.
In material science applications, this compound has shown promise as a photoinitiator component in polymer chemistry. Its ability to absorb specific wavelengths of UV light makes it potentially useful in advanced coating formulations—a topic trending in sustainable materials research. The benzophenone core facilitates hydrogen abstraction reactions, while the iodine substituent may influence the compound's solubility parameters and crystalline properties, important considerations for formulation scientists.
The synthesis of 3-Acetoxy-2'-iodobenzophenone typically involves iodination reactions of appropriate benzophenone precursors, followed by selective esterification—processes that align with current industry demands for atom-efficient methodologies. Researchers often search for optimized synthetic protocols for such intermediates, particularly those minimizing heavy metal residues or improving yield percentages. The compound's stability under various conditions (pH, temperature, light exposure) remains an active area of investigation, addressing common queries about chemical storage best practices.
Quality control parameters for CAS 890099-63-5 emphasize HPLC purity assessments and residual solvent analysis—topics frequently appearing in analytical chemistry discussions. The pharmaceutical industry's increasing focus on genotoxic impurity control has led to refined specifications for iodinated compounds like this one, reflecting broader regulatory trends in API manufacturing. These developments respond to growing online searches about ICH guideline compliance in intermediate synthesis.
Emerging applications in catalysis research suggest potential roles for 3-Acetoxy-2'-iodobenzophenone in developing ligand systems for transition metal complexes. The compound's ability to coordinate metals through its carbonyl oxygen and potentially through iodine lone pairs creates interesting possibilities for asymmetric synthesis—a hot topic in organic methodology papers. Such applications align with current research trends toward sustainable catalysis and chiral auxiliary design.
From a commercial availability standpoint, suppliers typically offer 3-Acetoxy-2'-iodobenzophenone in research quantities with detailed certificates of analysis—a documentation aspect highly valued by procurement specialists. The compound's pricing reflects the challenges associated with aromatic iodination processes and specialty chemical production, subjects often queried in chemical economics forums. Proper handling requires standard laboratory safety protocols, though its stability profile makes it manageable for most synthetic laboratories equipped with basic chemical containment systems.
Future research directions may explore this compound's potential in bioconjugation chemistry or as a building block for functional materials with tailored optical properties. The intersection of computational chemistry and experimental studies could further elucidate its electronic structure and reactivity patterns—addressing frequent researcher inquiries about structure-activity relationships in benzophenone derivatives. Such investigations would contribute valuable data to the expanding field of molecular design and chemical informatics.
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